molecular formula C14H15ClO4 B596067 Ethyl 3-(5-chloro-2-cyclopropyloxyphenyl)-3-oxopropanoate CAS No. 1260169-30-9

Ethyl 3-(5-chloro-2-cyclopropyloxyphenyl)-3-oxopropanoate

Cat. No. B596067
M. Wt: 282.72
InChI Key: CCZUDHAHOXZLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-chloro-2-cyclopropyloxyphenyl)-3-oxopropanoate, also known as Ethyl 3-(5-chloro-2-cyclopropyloxyphenyl)-3-oxopropanoate, is a useful research compound. Its molecular formula is C14H15ClO4 and its molecular weight is 282.72. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(5-chloro-2-cyclopropyloxyphenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(5-chloro-2-cyclopropyloxyphenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1260169-30-9

Product Name

Ethyl 3-(5-chloro-2-cyclopropyloxyphenyl)-3-oxopropanoate

Molecular Formula

C14H15ClO4

Molecular Weight

282.72

IUPAC Name

ethyl 3-(5-chloro-2-cyclopropyloxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C14H15ClO4/c1-2-18-14(17)8-12(16)11-7-9(15)3-6-13(11)19-10-4-5-10/h3,6-7,10H,2,4-5,8H2,1H3

InChI Key

CCZUDHAHOXZLKB-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)OC2CC2

synonyms

Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetonitrile (200 mL) was added to potassium 3-ethoxy-3-oxopropanoate (31.1 g, 182.7 mmol), in a 1000 mL 3-necked flask under N2 with stirring. The reaction mixture was cooled to 0° C., then triethylamine (38.8 mL, 278.4 mmol) was added, followed by MgCl2 (20.71 g, 217.5 mmol). The reaction mixture was warmed to room temperature and stirred for an additional 2.5 h. The resulting slurry was cooled to 0° C. and 5-chloro-2-cyclopropoxybenzoyl chloride (18.5 g, 87 mmol) was added dropwise followed by the addition of more triethylamine (3.9 mL, 28 mmol). The mixture was stirred at room temperature overnight, then concentrated in vacuo. 1 L of toluene was added, the mixture was cooled to 0° C., then 125 mL of HCl (13% aqueous solution) was added. The ice bath was removed, the mixture was stirred for 30 minutes, then the layers were separated and the organics washed with water and evaporated to dryness. The residue was purified by silica gel chromatography (Hexanes/EtOAc=3:1) to afford 21.8 g of ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate. LCMS (ESI) m+H=283.0; 1H NMR (400 MHz, CDCl3) δ: 7.81 (t, 1H), 7.44 (dd, 1H), 7.29 (d, 1H), 4.24 (m, 2H), 3.87 (s, 2H), 3.78 (m, 1H), 1.23 (t, 2H), 0.85 (m, 4H).
Quantity
38.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20.71 g
Type
reactant
Reaction Step Two
Name
5-chloro-2-cyclopropoxybenzoyl chloride
Quantity
18.5 g
Type
reactant
Reaction Step Three
Quantity
3.9 mL
Type
reactant
Reaction Step Four
Quantity
31.1 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

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